4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
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Overview
Description
4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenylamino group attached to the thiophene ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 4-methylphenylamine with a suitable thiophene precursor under controlled conditions. One common method involves the cyclization of 4-methylphenylamine with a thiophene-2,3-dione derivative in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with cellular proteins may result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione: shares structural similarities with other thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
55357-70-5 |
---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
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